molecular formula C7H14N2O B2862810 1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one CAS No. 1286317-67-6

1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one

Cat. No. B2862810
CAS RN: 1286317-67-6
M. Wt: 142.202
InChI Key: KDDFKAWLZGLKKF-LURJTMIESA-N
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Description

“1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one” is a chemical compound with the CAS Number: 1286317-67-6 . It has a molecular weight of 142.2 and its IUPAC name is (S)-1-(3-aminopyrrolidin-1-yl)propan-1-one . It is in liquid form .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H14N2O . The InChI code is 1S/C7H14N2O/c1-2-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3/t6-/m0/s1 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 142.20 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Asymmetric Synthesis and Antibacterial Agents

1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one has been involved in the asymmetric synthesis of potent antibacterial agents. For example, its enantiomers have shown significant activity against aerobic and anaerobic bacteria. The S-(+) enantiomer demonstrates better in vivo activity and improved solubility compared to the racemic mixture, suggesting clinical significance (Rosen et al., 1988).

Chemical Transformations in Organic Synthesis

The compound is used in chemical transformations involving norbornane and cyclopropane series. Its reactions with benzaldehyde yield azomethines, which can be transformed into N-substituted 3-aminopyrrolidin-2-ones. These transformations are significant in organic synthesis (Kostyuchenko et al., 2009).

Metabolic Activation Studies

The compound's analogs have been studied for metabolic activation in liver microsomes. The research focused on understanding the bioactivation processes and the formation of reactive intermediates, providing insights into drug metabolism and safety (Xu et al., 2004).

Hydrolysis Protection in Organic Chemistry

Research has shown that lithium amide derivatives of 3-aminopyrrolidine are protected against hydrolysis when aggregated with lithium halides. This finding is crucial in the field of organic chemistry for developing stable compounds (Gimbert et al., 2017).

Antitumor Agents Synthesis

The compound's derivatives have been synthesized for potential use as antitumor agents. These derivatives show promising anticancer activity against various cancer cell lines, indicating its role in the development of new cancer therapies (Kalmouch et al., 2020).

Use in Polymer and Adhesive Synthesis

This compound is used in synthesizing polymers and adhesives. Its derivatives are involved in creating new monomers for adhesive polymers, demonstrating its versatility in material science (Moszner et al., 2006).

Enantioselective Synthesis

The compound is used in enantioselective synthesis, such as in the alkynylation of aldehydes. This application is significant in developing chiral compounds and pharmaceuticals (Barozzino-Consiglio et al., 2015).

Safety and Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDFKAWLZGLKKF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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